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molecular formula C11H8N2O3 B1306586 5-Nitro-2-phenoxypyridine CAS No. 28222-02-8

5-Nitro-2-phenoxypyridine

Cat. No. B1306586
M. Wt: 216.19 g/mol
InChI Key: WUHGOFKIRXYJIV-UHFFFAOYSA-N
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Patent
US06503949B1

Procedure details

5-Nitro-2-phenoxypyridine (0.5 9, 2.3 mmol) was added portion wise to a solution of stannous chloride (2.6 g, 12 mmol) dissolved in concentrated hydrochloric acid (10 mL) at a temperature of 0-5° C. The reaction mixture was then stirred at 20° C. for 16 hours. Sodium carbonate (5 g) and aqueous ammonia (50 mL) was added. The mixture was extracted with ethyl acetate (2×50 mL) and the combined organic phases were washed with water (2×40 mL), dried (MgSO4), and concentrated in vacuo to give 0.3 g of 5-amino-2-phenoxypyridine.
Quantity
2.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:8][CH:9]=1)([O-])=O.C(=O)([O-])[O-].[Na+].[Na+].N>Cl>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:8][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.3 mmol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=NC1)OC1=CC=CC=C1
Name
stannous chloride
Quantity
2.6 g
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at 20° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with water (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC=1C=CC(=NC1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.3 g
YIELD: CALCULATEDPERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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